molecular formula C14H22ClNO B13909746 1-Propanone,4,6-trimethylphenyl)-, hydrochloride CAS No. 93760-26-0

1-Propanone,4,6-trimethylphenyl)-, hydrochloride

Katalognummer: B13909746
CAS-Nummer: 93760-26-0
Molekulargewicht: 255.78 g/mol
InChI-Schlüssel: OOBBIEIDBRIHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 4,6-trimethylphenyl)-, hydrochloride is a chemical compound with the molecular formula C14H20O·HCl It is a derivative of propanone, featuring a trimethylphenyl group attached to the propanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 4,6-trimethylphenyl)-, hydrochloride typically involves the reaction of 4,6-trimethylphenylmagnesium bromide with propanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanone, 4,6-trimethylphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 4,6-trimethylphenyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1-Propanone, 4,6-trimethylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Propanone, 2,2-dimethyl-1-(2,4,6-trimethylphenyl)-: Similar structure but with different substituents.

    1-Phenyl-1-propanone: Lacks the trimethylphenyl group.

    2,4,6-Trimethylphenylhydrazine hydrochloride: Different functional group but similar aromatic ring structure.

Uniqueness

1-Propanone, 4,6-trimethylphenyl)-, hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

93760-26-0

Molekularformel

C14H22ClNO

Molekulargewicht

255.78 g/mol

IUPAC-Name

3-(dimethylamino)-1-(2,4,6-trimethylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-10-8-11(2)14(12(3)9-10)13(16)6-7-15(4)5;/h8-9H,6-7H2,1-5H3;1H

InChI-Schlüssel

OOBBIEIDBRIHTC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCN(C)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.